molecular formula C19H21N3O4 B4133854 N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide

N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide

Cat. No. B4133854
M. Wt: 355.4 g/mol
InChI Key: AMGZIZGIJYJNCN-UHFFFAOYSA-N
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Description

N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide (abbreviated as MNPA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological applications. MNPA is a nitroaromatic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of adhesion molecules involved in the recruitment of immune cells to sites of inflammation. N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide has also been shown to inhibit the growth of biofilms formed by bacteria, indicating its potential as an anti-microbial agent.

Advantages and Limitations for Lab Experiments

N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it ideal for use in biological assays. N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide has also been shown to exhibit low toxicity, making it safe for use in animal studies. However, N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide has some limitations, including its poor solubility in water, which can limit its use in certain assays. N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide. One area of research is the development of N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide analogs with improved solubility and longer half-lives. Another area of research is the study of the molecular targets of N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide and its mechanism of action. Further research is also needed to determine the safety and efficacy of N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide in animal models and clinical trials. Finally, N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide has the potential to be used in combination with other anti-cancer and anti-inflammatory agents, and future research should explore these possibilities.

Scientific Research Applications

N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide has been studied for its potential biological and pharmacological applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Additionally, N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide has exhibited antimicrobial activity against various strains of bacteria and fungi.

properties

IUPAC Name

N-methyl-5-nitro-2-(oxolan-2-ylmethylamino)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-21(14-6-3-2-4-7-14)19(23)17-12-15(22(24)25)9-10-18(17)20-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGZIZGIJYJNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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